molecular formula C13H12N2O4S B14159923 Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate CAS No. 487018-60-0

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B14159923
CAS No.: 487018-60-0
M. Wt: 292.31 g/mol
InChI Key: ZSZSPRIPTVJZDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves the condensation of 4-nitrophenylacetone with ethyl cyanoacetate. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is primarily related to its role as an intermediate in the synthesis of other active compounds. For example, in the synthesis of Relugolix, it acts as a precursor that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals like Relugolix highlights its significance in medicinal chemistry .

Properties

CAS No.

487018-60-0

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3

InChI Key

ZSZSPRIPTVJZDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N

solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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